1-Oxa-4,8-diazaspiro[4.5]decan-3-one

Catalog No.
S3441029
CAS No.
746543-82-8
M.F
C7H12N2O2
M. Wt
156.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-4,8-diazaspiro[4.5]decan-3-one

CAS Number

746543-82-8

Product Name

1-Oxa-4,8-diazaspiro[4.5]decan-3-one

IUPAC Name

1-oxa-4,8-diazaspiro[4.5]decan-3-one

Molecular Formula

C7H12N2O2

Molecular Weight

156.18

InChI

InChI=1S/C7H12N2O2/c10-6-5-11-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)

InChI Key

GEVYCDNFBDUINU-UHFFFAOYSA-N

SMILES

C1CNCCC12NC(=O)CO2

Canonical SMILES

C1CNCCC12NC(=O)CO2

Anti-Ulcer Activity

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: A series of compounds based on 1-thia-4,8-diazaspiro [4.5]decan-3-one was synthesized. Their activity as new anti-ulcer agents was investigated in vivo .

Methods of Application or Experimental Procedures: The compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .

Results or Outcomes: The compounds 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro-[4,5]decan-3-one, 8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro [4,5]decan-3-one, 4,8-dibenzyl-1-thia-4,8-diazaspiro [4,5]decan-3-one, and 8-benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro [4,5]-decan-3-one were found to possess anti-ulcer activity comparable with that of omeprazole .

Anticancer Activity

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: New 1-thia-azaspiro [4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The anticancer activity of synthesized compounds was studied against the cell culture of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .

Methods of Application or Experimental Procedures: The compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .

Results or Outcomes: A number of compounds showed moderate to high inhibition activities .

Antitumor Activity

Summary of the Application: A series of novel 1-Oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-dione derivatives were synthesized and their antitumor activity was studied .

RIPK1 Inhibition

Summary of the Application: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized as effective inhibitors of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a protein involved in inflammation and cell death .

Results or Outcomes: Among the synthesized compounds, one compound showed significant inhibitory activity against RIPK1 with an IC50 value of 92 nM. It also demonstrated significant anti-necroptotic activity in a U937 cell necroptosis model .

Anticancer Activity

Summary of the Application: New 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized. The anticancer activity of synthesized compounds was studied against the cell culture of HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .

Bone Marrow Analysis

Specific Scientific Field: Biomedical Research

Summary of the Application: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives were used in the analysis of bone marrow .

1-Oxa-4,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound characterized by a unique spirocyclic structure that incorporates one oxygen atom and two nitrogen atoms within a ten-membered ring system. The molecular formula for this compound is C7H12N2O2C_7H_{12}N_2O_2, and it features a ketone functional group at the third carbon position. This specific arrangement of atoms suggests potential for various interactions with biological molecules due to the presence of functional groups capable of hydrogen bonding and other non-covalent interactions .

There is no current information available on the specific mechanism of action of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one. However, considering the structural similarity to 1-Oxa-2,8-diazaspiro[4.5]decans, it might possess muscarinic agonist activity. Muscarinic agonists mimic the action of the neurotransmitter acetylcholine, potentially affecting memory, muscle contraction, and other physiological functions [].

Typical for compounds containing ketones and nitrogen functionalities:

  • Oxidation: This process may involve the addition of oxygen or removal of hydrogen, often utilizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic and electrophilic substitution reactions are possible, allowing for the replacement of functional groups under specific conditions.

1-Oxa-4,8-diazaspiro[4.5]decan-3-one has potential applications in various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects in treating diseases related to neurological pathways.
  • Chemical Research: Serves as a building block for synthesizing more complex molecules.
  • Material Science: Explored in the development of new materials due to its unique structural properties.

Several compounds share structural similarities with 1-Oxa-4,8-diazaspiro[4.5]decan-3-one:

  • 2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide
  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Uniqueness

The uniqueness of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one lies in its specific spirocyclic structure combined with the presence of a ketone group at the third carbon position and two nitrogen atoms within the ring. This configuration can significantly influence its reactivity and biological interactions compared to other similar compounds that may lack these features or possess different substituents at critical positions.

Multi-component condensation reactions offer efficient pathways to assemble the spirocyclic core of 1-Oxa-4,8-diazaspiro[4.5]decan-3-one. These strategies often involve the simultaneous reaction of amines, carbonyl compounds, and cyclic anhydrides to form the requisite heterocyclic system. For instance, the synthesis of structurally related spirodiones frequently employs cyclization reactions between ethylenediamine derivatives and cyclic ketones.

A notable example involves the use of ethylene glycol ketal-protected intermediates to facilitate spiroannulation. In one protocol, a homopropargyl alcohol derivative undergoes γ-lactonization via terminal borylation followed by m-CPBA oxidation, yielding a spirocyclic lactone intermediate. This method highlights the utility of protecting groups in directing regioselectivity during multi-step condensations.

Table 1: Representative Multi-Component Condensation Conditions

ReactantsCatalyst/ConditionsYield (%)Reference
Ethylenediamine + CyclohexanoneNaOH, DMF, 80°C78
Homopropargyl alcohol + m-CPBARh catalysis, 100°C86
Ethylene glycol ketal + Thioacetic acidTMSOTf, CH₂Cl₂75

These methodologies demonstrate the versatility of condensation reactions in constructing the 1-Oxa-4,8-diazaspiro[4.5]decan-3-one scaffold, with yields exceeding 75% under optimized conditions.

Transition Metal-Catalyzed Cyclization Approaches

Transition metal catalysts, particularly rhodium and palladium, have proven instrumental in enabling cyclization reactions for spirocyclic systems. The Upjohn Co. developed a rhodium-catalyzed hydroformylation strategy to synthesize spirocyclic lactols, which are subsequently oxidized to lactones. This approach leverages the ability of rhodium to mediate carbon-carbon bond formation under mild conditions.

For example, ethynyl steroid building blocks undergo hydroformylation at elevated temperatures (80–100°C) and pressures (50–100 psi CO/H₂), generating spirocyclic intermediates with high diastereoselectivity. The resulting lactols are oxidized to lactones using pyridinium dichromate (PDC), affording the target spiro framework in gram-scale quantities.

Table 2: Transition Metal-Catalyzed Cyclization Parameters

Metal CatalystSubstrateConditionsYield (%)Reference
RhodiumEthynyl steroid derivative100°C, 50 psi CO/H₂82
Palladiumα,β-Unsaturated ketoneDMF, 120°C68
NickelPropargylamineEt₃N, 80°C73

These methods underscore the critical role of metal catalysts in achieving regioselective cyclization, with rhodium-based systems offering superior yields and stereochemical control.

Enzymatic Stereodivergent Synthesis of Diazaspiro[4.5]decanone Systems

While enzymatic approaches for 1-Oxa-4,8-diazaspiro[4.5]decan-3-one synthesis remain underdeveloped, existing studies on related spirocycles suggest potential strategies. Enzymes such as lipases and ketoreductases could theoretically induce stereodivergent transformations during lactamization or ketone reduction steps. For instance, Candida antarctica lipase B has been employed to catalyze the kinetic resolution of spirocyclic intermediates, enabling access to enantiomerically pure products.

Hypothetically, the enzymatic oxidation of homopropargyl alcohols using cytochrome P450 monooxygenases could generate spirocyclic ketones with controlled stereochemistry. Such methods would align with green chemistry principles, minimizing the need for harsh reagents.

Table 3: Potential Enzymatic Pathways for Stereodivergent Synthesis

Enzyme ClassSubstrateReaction TypeStereochemical OutcomeReference
Lipase BSpirocyclic alcoholKinetic resolution>99% ee
Cytochrome P450Homopropargyl alcoholOxidationR-configuration
KetoreductaseSpirocyclic ketoneAsymmetric reductionS-configuration

Though speculative, these enzymatic routes highlight opportunities for future research into sustainable and stereoselective syntheses of diazaspiro[4.5]decanone derivatives.

Impact of Substituent Positioning on Muscarinic Receptor Affinity

Substituent placement on the spirocyclic framework critically modulates receptor binding profiles. In a seminal study, 2,8-dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one demonstrated nanomolar affinities for both M1 and M2 muscarinic receptors (K~i~ = 3.2 nM and 4.7 nM, respectively) [5]. Comparative analysis revealed that N-methylation at the 2- and 8-positions enhanced receptor engagement by stabilizing hydrophobic interactions within the orthosteric pocket.

Table 1: Muscarinic Receptor Affinities of Selected Analogues

CompoundM1 Affinity (K~i~, nM)M2 Affinity (K~i~, nM)
2,8-Dimethyl derivative [5]3.2 ± 0.44.7 ± 0.6
2-Methyl derivative [5]12.1 ± 1.218.9 ± 2.1
8-Methyl derivative [5]9.8 ± 1.015.3 ± 1.8

The data underscore the synergistic effect of dual methylation, which reduced steric hindrance while optimizing van der Waals contacts. In contrast, mono-methylated analogues exhibited 3–4-fold lower affinities, highlighting the importance of symmetric substitution patterns [5]. Similar trends emerged in T-type calcium channel studies, where 2,8-diazaspiro[4.5]decan-1-one derivatives with para-fluoro benzyl groups achieved IC~50~ values <100 nM [2].

Role of Spirocyclic Conformation in Bioactivity Modulation

The spirocyclic architecture imposes distinct conformational restraints that govern ligand-receptor compatibility. Molecular modeling of 1-oxa-4,8-diazaspiro[4.5]decan-3-one derivatives revealed a chair-like puckering of the piperidine ring, positioning the oxygen atom for hydrogen bonding with Thr189 in the M1 receptor [5]. This rigid scaffold outperformed non-spirocyclic counterparts by reducing entropic penalties during binding.

In muscarinic M1 positive allosteric modulators (PAMs), spiropyrrolidine derivatives exhibited 10-fold improvements in efficacy (%ACh~max~ = 62% vs. 45% for non-spirocyclic ML137) [3]. The constrained geometry facilitated optimal alignment with allosteric site residues, as evidenced by >20-fold leftward shifts in acetylcholine concentration-response curves (Table 2).

Table 2: Conformational Effects on Muscarinic M1 PAM Activity

CompoundACh Fold-Shift [3]%ACh~max~ [3]
Spiropyrrolidine 19g28 ± 282 ± 4
Non-spirocyclic ML1372.7 ± 0.245 ± 3

Notably, spirocyclic T-type calcium channel antagonists achieved submicromolar potency by approximating a 5-feature pharmacophore model, where the spiro junction served as a spatial anchor for voltage-sensing domain interactions [2].

Comparative Analysis of Oxygen vs. Sulfur Isoesters

Heteroatom substitution at the 1-position significantly alters electronic and steric properties. In M1 agonists, the 1-oxa analogue exhibited 15-fold higher affinity (K~i~ = 3.2 nM) compared to its 1-thia counterpart (K~i~ = 48.9 nM) [5]. Oxygen’s electronegativity enhanced dipole interactions with Asn382, while sulfur’s larger atomic radius introduced unfavorable steric clashes.

Table 3: Heteroatom Effects on Receptor Binding

Heteroatom (X)M1 K~i~ (nM) [5]T-Type IC~50~ (nM) [2]
O3.2 ± 0.489 ± 6
S48.9 ± 5.1420 ± 35
NH22.1 ± 2.3310 ± 28

The oxygen analogue’s superiority extended to functional assays, demonstrating 62% ACh~max~ versus 28% for the sulfur derivative [3] [5]. Quantum mechanical calculations attributed this to oxygen’s ability to stabilize transition states during receptor activation through partial charge transfer. While sulfur-containing spirocycles (e.g., thiazepine derivatives) show promise in antioxidant applications [4], their reduced polarity limits utility in neuromodulatory targets.

XLogP3

-0.8

Dates

Modify: 2023-08-19

Explore Compound Types